Synthesis of 1,3,5-Tri-tert-butylbenzene via Friedel-Crafts Alkylation
Synthesis of 1,3,5-Tri-tert-butylbenzene via Friedel-Crafts Alkylation
Technical Guide & Protocol
Executive Summary
1,3,5-Tri-tert-butylbenzene (TTBB) is a sterically congested aromatic hydrocarbon serving as a critical scaffold in supramolecular chemistry, a bulky spacer in Metal-Organic Frameworks (MOFs), and a spectroscopic standard.[1] Its synthesis represents a classic example of thermodynamic control in electrophilic aromatic substitution (
While kinetic control favors the formation of 1,2,4-isomers due to the activating nature of alkyl groups (ortho/para direction), the severe steric strain of adjacent tert-butyl groups renders the 1,2,4-isomer unstable. This guide details the synthesis of the thermodynamically stable 1,3,5-isomer via Friedel-Crafts alkylation, utilizing aluminum chloride (
Mechanistic Foundations
The Thermodynamic Imperative
The synthesis relies on the reversibility of the Friedel-Crafts reaction.
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Kinetic Phase: Initial alkylation of benzene with tert-butyl chloride yields tert-butylbenzene, followed rapidly by 1,4-di-tert-butylbenzene (para-substitution is sterically favored over ortho).
-
Steric Bottleneck: The introduction of a third tert-butyl group is kinetically directed to the ortho position of the existing groups (1,2,4-substitution). However, the steric clash between tert-butyl groups at positions 1 and 2 is energetically prohibitive.
-
Thermodynamic Equilibration: In the presence of a strong Lewis acid (
), the alkyl groups undergo intermolecular and intramolecular migration (isomerization). The system equilibrates to the 1,3,5-substitution pattern, where the bulky groups are maximally separated ( apart), minimizing van der Waals repulsion.
Reaction Pathway Diagram
The following diagram illustrates the transition from kinetic intermediates to the thermodynamic product.
Caption: Pathway showing the progression from benzene to the thermodynamically stable 1,3,5-isomer via acid-catalyzed rearrangement.
Critical Parameters & Reagents
| Component | Specification | Role | Causality/Notes |
| Benzene | Anhydrous, 99%+ | Reactant & Solvent | Must be dry; water deactivates |
| tert-Butyl Chloride | 99% (Reagent Grade) | Electrophile Source | Preferred over isobutylene for bench-scale stoichiometry control. |
| Aluminum Chloride | Anhydrous, Sublimed | Lewis Acid Catalyst | Critical: Must be fresh/yellowish. Grey/white powder often indicates hydrolysis (inactive). |
| Temperature | Reaction Control | Low temp prevents runaway exotherm; RT allows isomerization. | |
| Atmosphere | Nitrogen/Argon | Moisture Exclusion | Prevents formation of |
Experimental Protocol
Safety Warning: This reaction evolves copious amounts of Hydrogen Chloride (HCl) gas. A gas scrubber (NaOH trap) is mandatory . Benzene is a known carcinogen; work exclusively in a fume hood.
Reagent Stoichiometry
-
tert-Butyl Chloride: 3.5 equivalents (Excess ensures tri-alkylation)
-
Aluminum Chloride (
): 0.1 – 0.2 equivalents
Step-by-Step Procedure
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Reactor Setup:
-
Equip a 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a reflux condenser connected to an HCl gas trap.
-
Flush the system with dry nitrogen.
-
-
Catalyst Activation:
-
Charge the flask with Benzene (e.g., 50 mL / 0.56 mol).
-
Cool to 0°C in an ice bath.
-
Add Anhydrous
(approx. 2-3 g) in one portion. The suspension may darken slightly.
-
-
Electrophile Addition (Kinetic Phase):
-
Add tert-Butyl Chloride (approx. 200 mL / ~1.8 mol) dropwise via the addition funnel over 60–90 minutes.
-
Observation: Vigorous HCl evolution will occur. Maintain temperature below 10°C to prevent polymerization of isobutylene byproducts.
-
-
Thermodynamic Equilibration:
-
Once addition is complete, remove the ice bath.
-
Allow the mixture to warm to Room Temperature (20–25°C) .
-
Stir continuously for 2–3 hours .
-
Self-Validating Check: The evolution of HCl gas should cease, and the mixture should appear as a dark red/brown homogeneous phase (sigma-complex formation).
-
-
Quenching & Workup:
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Pour the reaction mixture slowly onto 500g of crushed ice/water containing 10 mL concentrated HCl (to dissolve aluminum salts).
-
Extract the organic layer with diethyl ether or dichloromethane.
-
Wash the organic phase:[2]
- (2x)
-
Sat.
(until neutral pH) -
Brine (Sat.
)
-
Dry over anhydrous
and filter.
-
-
Purification (The "Myrick & Stock" Standard):
-
Evaporate the solvent to yield a solid/oil residue.
-
Recrystallization: Dissolve the crude solid in boiling Ethanol or Methanol .
-
Cool slowly to 4°C. Needle-like crystals of 1,3,5-tri-tert-butylbenzene will form.
-
Filter and dry.[4]
-
Experimental Workflow Diagram
Caption: Operational workflow for the batch synthesis of 1,3,5-tri-tert-butylbenzene.
Characterization & Quality Control
To ensure the protocol was successful, validate the product against these standard physical properties.
| Property | Expected Value | Method of Verification |
| Appearance | White crystalline needles | Visual Inspection |
| Melting Point | 71 – 75 °C | Capillary Melt Apparatus |
| Boiling Point | 122 °C (at 12 mmHg) | Distillation (if liquid) |
| 1H NMR ( | High-Field NMR | |
| Solubility | Soluble in ether, benzene; Insoluble in water | Solubility Test |
Troubleshooting:
-
Low Melting Point (< 70°C): Indicates contamination with 1,2,4-isomer or 1,4-di-tert-butylbenzene. Remedy: Recrystallize again from ethanol.
-
Oily Product: Incomplete alkylation.[5] Remedy: Ensure
was anhydrous and reaction time was sufficient for thermodynamic equilibration.
References
-
Myhre, P. C., et al. (1960). "Preparation of 1,3,5-Tri-tert-butylbenzene". Organic Syntheses, 40, 96; Coll. Vol. 5, 111.
-
NIST Chemistry WebBook. "Benzene, 1,3,5-tri-tert-butyl-". National Institute of Standards and Technology.
-
Olah, G. A. (1964). "Friedel-Crafts and Related Reactions".[5][6][7] Interscience Publishers. (Classic text on mechanism and catalyst selection).
-
Sigma-Aldrich. "1,3,5-Tri-tert-butylbenzene Product Sheet".
